2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Coupling Reaction: The tetrazole intermediate is then coupled with 2,3,4-trifluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: Used as a precursor for the synthesis of herbicides and pesticides.
Material Science: Employed in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Receptor Binding: It can bind to specific receptors on microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide
- Methanone, (2-fluoro-4-methoxyphenyl)(2,3,4-trifluorophenyl)
- Methanone, (4-methoxyphenyl)(2,3,4-trifluorophenyl)
Uniqueness
This compound is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct electronic and steric properties. This makes it particularly effective in its applications compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O2/c1-25-9-4-2-8(3-5-9)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDJKZIJKMGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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